Welcome to the BenchChem Online Store!
molecular formula C20H13FN2O2S B7790125 4'-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]biphenyl-4-carboxylic acid

4'-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]biphenyl-4-carboxylic acid

Cat. No. B7790125
M. Wt: 364.4 g/mol
InChI Key: AMMQBBXJNLMQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07759376B2

Procedure details

Methyl 4′-[(6-fluoro-1,3-benzothiazol-2-yl)amino]biphenyl-4-carboxylate (94 mg, 0.25 mmol) was suspended in THF (3 mL), MeOH (3 mL), and water (1.5 mL), and NaOH (0.10 g, 2.5 mmol) was added. The reaction mixture was heated at 50° C. for 3 h. Upon cooling to rt, the reaction mixture was concentrated in vacuo, acidified with 2N HCl, and the resulting solid was collected by filtration. This yielded 90 mg (99%) of the title compound. LC/MS m/z 365.2 (MH+), retention time 3.46 min. 1H NMR (400 MHz, DMSO-d6) δ 7.08 (t, 1H), 7.49-7.80 (m, 6H), 7.82-8.01 (m, 4H), 10.75 (br, 1H).
Name
Methyl 4′-[(6-fluoro-1,3-benzothiazol-2-yl)amino]biphenyl-4-carboxylate
Quantity
94 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:27]=[CH:26][C:5]2[N:6]=[C:7]([NH:9][C:10]3[CH:15]=[CH:14][C:13]([C:16]4[CH:21]=[CH:20][C:19]([C:22]([O:24]C)=[O:23])=[CH:18][CH:17]=4)=[CH:12][CH:11]=3)[S:8][C:4]=2[CH:3]=1.CO.O.[OH-].[Na+]>C1COCC1>[F:1][C:2]1[CH:27]=[CH:26][C:5]2[N:6]=[C:7]([NH:9][C:10]3[CH:15]=[CH:14][C:13]([C:16]4[CH:21]=[CH:20][C:19]([C:22]([OH:24])=[O:23])=[CH:18][CH:17]=4)=[CH:12][CH:11]=3)[S:8][C:4]=2[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Methyl 4′-[(6-fluoro-1,3-benzothiazol-2-yl)amino]biphenyl-4-carboxylate
Quantity
94 mg
Type
reactant
Smiles
FC1=CC2=C(N=C(S2)NC2=CC=C(C=C2)C2=CC=C(C=C2)C(=O)OC)C=C1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Name
Quantity
1.5 mL
Type
reactant
Smiles
O
Name
Quantity
0.1 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to rt
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration

Outcomes

Product
Name
Type
Smiles
FC1=CC2=C(N=C(S2)NC2=CC=C(C=C2)C2=CC=C(C=C2)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.